

structural isomers of nonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,3,4-Tetramethylpentane*

Cat. No.: *B072125*

[Get Quote](#)

An In-depth Technical Guide to the Structural Isomers of Nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane (C_9H_{20}) is an alkane hydrocarbon with 35 structural isomers.^[1] These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to their varied carbon chain arrangements.^{[2][3]} This guide provides a comprehensive overview of the structural isomers of nonane, their physicochemical properties, general experimental protocols for their separation and synthesis, and a visual representation of their classification. This information is crucial for professionals in fields such as organic synthesis, materials science, and drug development, where the specific properties of an isomer can significantly impact its application and behavior.

Classification of Nonane Isomers

The 35 structural isomers of nonane can be systematically classified based on the length of their principal carbon chain and the nature and position of their alkyl substituents.^{[4][5]} This classification aids in understanding the structural relationships between the isomers and predicting their properties. The primary categories include the straight-chain isomer (*n*-nonane) and various branched-chain isomers, which are further subdivided based on the parent alkane (octane, heptane, hexane, pentane) and the type and number of alkyl groups (methyl, ethyl).^[4] ^[5]

Quantitative Data on Physical Properties

The structural variations among nonane isomers lead to differences in their physical properties, such as boiling point, melting point, and density. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. The symmetry of an isomer can also influence its melting point. The following table summarizes the available quantitative data for the 35 structural isomers of nonane.

Isomer Name	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
n-Nonane	151	-53	0.718
Methyloctanes			
2-Methyloctane	143	-80	0.713
3-Methyloctane	144	-108	0.721
4-Methyloctane	142-143	Data not available	0.720
Dimethylheptanes			
2,2-Dimethylheptane	134	-83.5	0.715
2,3-Dimethylheptane	139	Data not available	0.729
2,4-Dimethylheptane	133.6	Data not available	0.721
2,5-Dimethylheptane	135	-92.2	0.715
2,6-Dimethylheptane	135.2	-103.0	0.709
3,3-Dimethylheptane	137	-91.2	0.728
3,4-Dimethylheptane	140.6	Data not available	0.741
3,5-Dimethylheptane	136	Data not available	0.730
4,4-Dimethylheptane	135.21	-102.89	0.721
Ethylheptanes			
3-Ethylheptane	141	-119.1	0.728
4-Ethylheptane	141	-113.19	0.730
Trimethylhexanes			
2,2,3-Trimethylhexane	133.6	Data not available	Data not available
2,2,4-Trimethylhexane	127.3	-108.7	0.716
2,2,5-Trimethylhexane	124.1	-109.2	0.709
2,3,3-Trimethylhexane	137.9	-116.79	0.722

2,3,4-Trimethylhexane	135.4	Data not available	0.735
2,3,5-Trimethylhexane	131.4	-127.9	0.726
2,4,4-Trimethylhexane	132.8	Data not available	0.729
3,3,4-Trimethylhexane	141.2	Data not available	0.747
Ethylmethylhexanes			
3-Ethyl-2-methylhexane	139	Data not available	0.736
4-Ethyl-2-methylhexane	135	Data not available	0.728
3-Ethyl-3-methylhexane	141	Data not available	0.745
Tetramethylpentanes			
2,2,3,3-Tetramethylpentane	140.3	12.5	0.756
2,2,3,4-Tetramethylpentane	133.9	-121.0	0.720
2,2,4,4-Tetramethylpentane	121	-66.2	0.720
2,3,3,4-Tetramethylpentane	141.5	Data not available	0.753
Ethyldimethylpentane			
S			
3-Ethyl-2,2-dimethylpentane	134.5	Data not available	0.734
3-Ethyl-2,3-dimethylpentane	142.5	Data not available	0.757
3-Ethyl-2,4-dimethylpentane	136.1	-122.2	0.7365

Diethylpentane

3,3-Diethylpentane	146.3	-33.1	1.089
--------------------	-------	-------	-------

Note: Data for some isomers is not readily available in the literature and is marked as "Data not available". The density values are typically reported at 20°C or 25°C.

Experimental Protocols

General Synthesis of Branched Alkanes

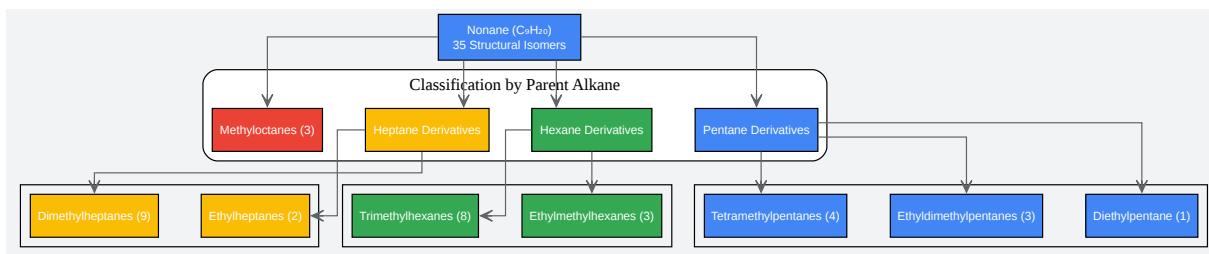
The synthesis of specific branched nonane isomers can be achieved through various established organic synthesis methodologies. A common approach involves the Grignard reaction, where an appropriate Grignard reagent ($R\text{-MgX}$) is reacted with a suitable alkyl halide or ketone, followed by reduction or further elaboration to yield the desired alkane skeleton.

Example Protocol: Synthesis of a Dimethylheptane Isomer via Grignard Reaction

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of an appropriate alkyl bromide (e.g., 1-bromopropane) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
- Reaction with a Ketone: A solution of a suitable ketone (e.g., 2-pentanone) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Reduction/Dehydration and Hydrogenation: The resulting tertiary alcohol can be dehydrated to an alkene using an acid catalyst (e.g., sulfuric acid) and then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final branched alkane.

- Purification: The final product is purified by fractional distillation to isolate the desired isomer.

Separation of Structural Isomers


The separation of a mixture of nonane isomers is a significant challenge due to their similar physical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for separating these isomers.

General Protocol for Isomer Separation by Gas Chromatography (GC)

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column (e.g., a non-polar or slightly polar stationary phase like DB-1 or DB-5) is used.
- Sample Preparation: The isomer mixture is diluted in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration.
- GC Conditions:
 - Injector Temperature: Typically set to 250°C.
 - Detector Temperature: Typically set to 280°C.
 - Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, an initial temperature of 40°C held for 5 minutes, followed by a ramp of 5°C/minute to 150°C.
 - Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
- Analysis: The retention time of each isomer is used for identification by comparing it to the retention times of known standards. The peak area can be used for quantification.

Visualization of Isomer Classification

The logical relationship between the different classes of nonane isomers can be visualized using a hierarchical diagram. This diagram illustrates how the 35 isomers are categorized based on their parent alkane chain and the number and type of substituents.

[Click to download full resolution via product page](#)

Classification of Nonane Isomers

Conclusion

The 35 structural isomers of nonane provide a rich landscape for studying the effects of molecular structure on physical and chemical properties. This guide has presented a consolidated resource of their classification, available physical property data, and general experimental protocols for their synthesis and separation. The provided visualization further clarifies the relationships between the different isomer classes. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of these isomers is essential for their effective application and for the development of new technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]
- 2. Buy 3,5-Dimethylheptane (EVT-289140) | 926-82-9 [evitachem.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [structural isomers of nonane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072125#structural-isomers-of-nonane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com